

SB-429201: An In-Depth Technical Guide on its Effect on Histone Acetylation

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Compound of Interest

Compound Name: SB-429201

Cat. No.: B15587965

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Introduction

SB-429201 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme in the epigenetic regulation of gene expression. By inhibiting HDAC1, **SB-429201** modulates the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This technical guide provides a comprehensive overview of the core principles of **SB-429201**'s action on histone acetylation, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ϵ -amino groups of lysine residues on histone tails. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. **SB-429201**, by selectively inhibiting HDAC1, prevents the removal of these acetyl groups. The resulting hyperacetylation of histones neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. This leads to a more relaxed, euchromatic state, making the DNA more accessible to transcription factors and promoting gene expression.

Quantitative Data on SB-429201

SB-429201 exhibits high potency and selectivity for HDAC1. The following table summarizes the key quantitative metrics for this compound.

Parameter	Value	Reference
Target	Histone Deacetylase 1 (HDAC1)	
IC50	~1.5 μ M	
Selectivity	At least 20-fold preference for HDAC1 over HDAC3 and HDAC8	

Signaling Pathways

The inhibition of HDAC1 by **SB-429201** initiates a cascade of events that ultimately alters gene expression. The primary signaling pathway is direct and chromatin-associated.

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